molecular formula C8H9FO B6270213 [4-(fluoromethyl)phenyl]methanol CAS No. 1779820-79-9

[4-(fluoromethyl)phenyl]methanol

Cat. No.: B6270213
CAS No.: 1779820-79-9
M. Wt: 140.15 g/mol
InChI Key: OQZWZXQGEIGPBK-UHFFFAOYSA-N
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Description

[4-(fluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H9FO. It is characterized by a phenyl ring substituted with a fluoromethyl group and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(fluoromethyl)phenyl]methanol typically involves the fluorination of a suitable precursor followed by reduction. One common method is the fluorination of benzyl alcohol derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Mechanism of Action

The mechanism by which [4-(fluoromethyl)phenyl]methanol exerts its effects depends on its application. In drug development, the fluorine atom can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering electronic properties and binding affinity. The methanol group can participate in hydrogen bonding, further affecting the compound’s activity .

Comparison with Similar Compounds

  • [4-(chloromethyl)phenyl]methanol
  • [4-(bromomethyl)phenyl]methanol
  • [4-(iodomethyl)phenyl]methanol

Comparison: Compared to its halogenated analogs, [4-(fluoromethyl)phenyl]methanol is unique due to the small size and high electronegativity of the fluorine atom. This results in distinct electronic effects, influencing the compound’s reactivity and interactions. The fluorine atom’s ability to form strong hydrogen bonds also differentiates it from other halogens, making this compound particularly valuable in applications requiring specific molecular interactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [4-(fluoromethyl)phenyl]methanol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluorotoluene", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reduction of 4-fluorotoluene to 4-(fluoromethyl)toluene using sodium borohydride as a reducing agent in methanol solvent.", "Step 2: Conversion of 4-(fluoromethyl)toluene to 4-(fluoromethyl)benzaldehyde using hydrochloric acid as a catalyst and sodium dichromate as an oxidizing agent in water solvent.", "Step 3: Reduction of 4-(fluoromethyl)benzaldehyde to [4-(fluoromethyl)phenyl]methanol using sodium borohydride as a reducing agent in methanol solvent.", "Step 4: Purification of the product by recrystallization or distillation." ] }

CAS No.

1779820-79-9

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

IUPAC Name

[4-(fluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H9FO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2

InChI Key

OQZWZXQGEIGPBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)CF

Purity

95

Origin of Product

United States

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